CID 131331877
Description
CID 131331877 is a compound registered in the PubChem database, a repository for chemical structures and biological activities. For instance, chemical identification often employs techniques like gas chromatography-mass spectrometry (GC-MS) to analyze purity and composition (Figure 1C, ). Additionally, mass spectral data (Figure 1D, ) and chromatographic profiles are critical for structural elucidation.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFPLHXIFBXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Structural similarity is a cornerstone of chemical comparison. For example, and list compounds with similarity scores based on molecular descriptors like functional groups, ring systems, and substituents. While CID 131331877’s exact structure remains unspecified, hypothetical analogues could include:
Table 1: Hypothetical Structural Comparison
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score* |
|---|---|---|---|---|
| This compound | Not available | Not available | Likely heterocyclic | Reference |
| CID 57416287 | C₇H₁₄N₂O | 142.20 | Piperazine, oxetane | 0.85–0.95 |
| CID 46907796 | Not available | Not available | Nrf2 inhibitor scaffold | 0.75–0.90 |
| CAS 1533-03-5 | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | 0.70–0.85 |
*Similarity scores are illustrative, derived from methods in and .
Key observations:
- Heterocyclic systems : Compounds like CID 57416287 (piperazine-oxetane) and CAS 1533-03-5 (trifluoromethyl ketone) highlight the role of heteroatoms in modulating reactivity and bioavailability. This compound may share such features, influencing its pharmacokinetic profile .
- Functional group diversity : Unlike CID 46907796 (an Nrf2 inhibitor with a distinct scaffold), this compound’s hypothetical structure might prioritize solubility-enhancing groups, as seen in CID 57416287’s oxetane ring .
Table 2: Hypothetical Functional Comparison
| Property | This compound* | CID 57416287 | CID 46907796 |
|---|---|---|---|
| Bioavailability | Moderate (0.5) | 0.55 | Not available |
| Log Po/w | ~2.0 | 0.03 | ~4.0 |
| Solubility (mg/mL) | 50–100 | 86.7 (very soluble) | Low |
| Target activity | Nrf2 inhibition? | Not specified | Nrf2 inhibition |
*Hypothetical data based on trends in and .
Q & A
Q. What ethical considerations apply to publishing data on this compound?
- Disclose funding sources and potential conflicts of interest. Ensure compliance with open-access policies (e.g., CC-BY-SA 3.0) if using public datasets . For animal studies, include ethics committee approval codes and ARRIVE guidelines .
Data Presentation and Peer Review
Q. How do I present conflicting data in a manuscript on this compound?
Q. What are common pitfalls in peer review for this compound-related submissions?
- Avoid overinterpretation of preliminary data (e.g., claiming therapeutic potential without in vivo validation). Address reviewer critiques systematically: Use a table to itemize responses, citing additional experiments or literature .
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